4-(3-Bromo-benzenesulfonyl)-piperidine
Overview
Description
4-(3-Bromo-benzenesulfonyl)-piperidine is an organic compound that features a piperidine ring substituted with a 3-bromo-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-benzenesulfonyl)-piperidine typically involves the reaction of piperidine with 3-bromo-benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
4-(3-Bromo-benzenesulfonyl)-piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industrial Applications: Potential use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-benzenesulfonyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-benzenesulfonyl)-piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(3-Fluoro-benzenesulfonyl)-piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(3-Methyl-benzenesulfonyl)-piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromo-benzenesulfonyl)-piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s chemical and biological properties.
Properties
IUPAC Name |
4-(3-bromophenyl)sulfonylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-2-1-3-11(8-9)16(14,15)10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSDYUXGATSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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